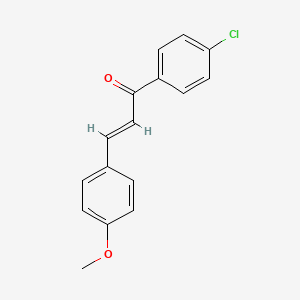

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,1H3/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKFNDADSPFRCJ-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6552-63-2, 85502-87-0 | |

| Record name | 6552-63-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-CHLORO-4-METHOXYCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4'-Chloro-4-methoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-chlorobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

While the search results provide information about the properties, structure, and synthesis of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, they do not offer comprehensive details about its specific applications. Some search results discuss related compounds and their potential applications, suggesting possible avenues of research for this compound.

Existing Information

- Structure and Properties: this compound is a chalcone derivative . The Molinstincts page allows users to view the 2D and 3D chemical structures, download structure data files, and obtain information such as the SMILES string (COc2ccc(C=CC(=O)c1ccc(Cl)cc1)cc2), chemical formula, and molecular weight .

- Synonyms: This compound is also known as trans-4'-Chloro-4-methoxychalcone, (2E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one, BIM-0006565.P001, 6552-63-2, and (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one .

- Polymorphism: A study has described a new monoclinic polymorph of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one .

- Related Research: Research on similar chalcones, such as 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one, has shown in vitro cytotoxic activity, DNA damage, and antiproliferative activity . These compounds have been evaluated for cytotoxic activity both in vivo and in vitro, with some showing potential as anti-cancer agents .

Potential Applications (Inferred from Related Research)

Based on the research involving similar chalcones, this compound may have potential applications in:

- Cancer Treatment: Similar chalcones have demonstrated in vitro cytotoxic activity, DNA damage, and antiproliferative activity, suggesting this compound may also possess anticancer properties .

- Drug Discovery: Chalcones, in general, are investigated for their potential in drug discovery .

Further Research

To determine the specific applications of this compound, further research is needed in the following areas:

- Biological Activity Screening: Conducting in vitro and in vivo studies to assess its potential cytotoxic, anti-inflammatory, antimicrobial, and other biological activities.

- Structure-Activity Relationship Studies: Comparing its activity with other chalcone derivatives to understand the relationship between its structure and biological activity.

- Mechanism of Action Studies: Investigating the molecular mechanisms by which it exerts its effects.

- Preclinical Studies: Evaluating its safety and efficacy in animal models for specific diseases.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophiles in biological molecules, thereby modulating their activity.

Comparison with Similar Compounds

Table 1: Quantum Chemical Descriptors of Selected Chalcones

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| Target Compound | -8.5* | -2.3* | 6.2* |

| (E)-1-(4-Methoxyphenyl)-3-(p-tolyl) | -8.723 | -0.784 | 7.939 |

| (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl) | -8.171 | -2.785 | 5.386 |

Physicochemical and Pharmacokinetic Properties

- LogP and Solubility :

- Hydrogen Bonding: The carbonyl oxygen and methoxy group provide hydrogen-bond acceptor sites, improving membrane permeability compared to non-polar analogs .

Supramolecular and Crystallographic Behavior

- Crystal Packing : The target compound’s methoxy group engages in C–H⋯O interactions, stabilizing its lattice. In contrast, ethoxy-substituted chalcones (e.g., chalcone2 in ) form weaker van der Waals interactions due to longer alkyl chains.

- Hirshfeld Surface Analysis : The 4-chloro substituent contributes to halogen bonding in co-crystals, a feature absent in methoxy-dominated analogs .

Biological Activity

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in recent years due to its diverse biological activities. This compound is characterized by its unique structure, which includes a chlorophenyl and a methoxyphenyl moiety, contributing to its pharmacological properties. Research has demonstrated its potential in various therapeutic areas, including antibacterial, anticancer, and neuroprotective activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure is pivotal in understanding the compound's interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of chalcone derivatives, including this compound. A comparative analysis revealed that this compound exhibits significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be competitive with established antibiotics, indicating its potential as a novel antibacterial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5–2.0 |

| Escherichia coli | 1.0 |

| Bacillus subtilis | 0.8 |

These findings suggest that structural modifications in the chalcone framework can enhance antibacterial efficacy, particularly through substitutions on the phenolic rings .

Anticancer Activity

The anticancer properties of this compound have been investigated in several cancer cell lines. Notably, studies demonstrated its ability to inhibit cell proliferation in MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM. The compound was shown to induce apoptosis and disrupt microtubule assembly, which are critical mechanisms in cancer cell growth inhibition.

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 10–33 |

| MDA-MB-231 | 23–33 |

Flow cytometry analysis indicated that treatment with this compound led to G2/M phase arrest, highlighting its potential as a chemotherapeutic agent .

Neuroprotective Activity

The neuroprotective effects of the compound were evaluated using an acute cerebral ischemia model in mice. Results indicated that it significantly prolonged survival time and reduced mortality rates at all tested doses. These findings suggest that the compound may exert protective effects on neuronal cells under ischemic conditions, potentially through antioxidant mechanisms .

Study on Antibacterial Efficacy

In a study published in the Journal of Molecular Structure, researchers synthesized and evaluated various chalcone derivatives for their antibacterial activity. The study found that this compound exhibited superior activity against MRSA strains compared to traditional antibiotics, suggesting its potential application in treating resistant infections .

Study on Anticancer Properties

Another significant study published in ResearchGate explored the antiproliferative effects of this chalcone derivative on breast cancer cells. The results showed that it not only inhibited cell growth but also affected tubulin dynamics, leading to enhanced understanding of its mechanism of action as an antitumor agent .

Q & A

Q. What are the common synthetic routes for 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, and how are reaction conditions optimized?

The compound is typically synthesized via the Claisen-Schmidt condensation reaction. A ketone (e.g., 4-chloroacetophenone) reacts with an aldehyde (e.g., 4-methoxybenzaldehyde) in an alkaline medium (e.g., NaOH/ethanol). Reaction optimization involves controlling temperature (60–80°C), molar ratios (1:1.2 ketone:aldehyde), and base concentration to maximize yield (~75–85%). Impurities such as unreacted starting materials or diastereomers are minimized via recrystallization in ethanol or column chromatography .

Q. Which spectroscopic and chromatographic techniques are used to characterize this compound?

- UV-Vis Spectroscopy : Confirms π→π* transitions in the enone system (λmax ~300–350 nm) .

- FTIR : Identifies carbonyl (C=O, ~1650–1680 cm<sup>−1</sup>) and alkene (C=C, ~1600 cm<sup>−1</sup>) stretching vibrations .

- NMR (<sup>1</sup>H/<sup>13</sup>C) : Assigns protons (e.g., vinyl H at δ 7.5–8.0 ppm) and carbons (e.g., carbonyl C at ~190 ppm) .

- HPLC/GC-MS : Validates purity (>95%) and detects trace byproducts .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., ethanol/chloroform). Data collection uses Cu-Kα radiation (λ = 1.54184 Å) at 110 K. Software like SHELXL refines the structure, revealing bond lengths (C=O: ~1.22 Å, C=C: ~1.34 Å) and dihedral angles between aromatic rings (~5–10°). The monoclinic P21/c space group and intramolecular H-bonding (e.g., O–H⋯O) are critical for stability .

Advanced Research Questions

Q. How does computational chemistry (DFT, molecular docking) aid in understanding electronic properties and bioactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps ~3.5–4.0 eV), predicting reactivity. Mulliken charges identify electrophilic sites (e.g., carbonyl carbon). Molecular docking evaluates interactions with biological targets (e.g., bacterial enzymes), correlating with antimicrobial activity (MIC: 8–32 µg/mL) .

Q. How can contradictions between experimental and computational data (e.g., bond lengths, vibrational frequencies) be resolved?

Discrepancies arise from approximations in DFT functionals (e.g., B3LYP vs. M06-2X). Calibration involves:

Q. What strategies are used to study structure-activity relationships (SAR) for derivatives of this compound?

- Functional Group Modification : Substitute Cl or OCH3 with electron-withdrawing/donating groups (e.g., NO2, NH2) to alter electronic effects .

- Bioisosteric Replacement : Replace the enone system with heterocycles (e.g., pyrazole) to enhance solubility .

- Crystallographic Analysis : Correlate packing motifs (e.g., π-stacking) with stability and bioavailability .

Methodological Notes

- Crystallography : Use SHELX suite for structure refinement; validate with R-factor (<0.05) and goodness-of-fit (S > 1.0) .

- Synthesis : Monitor reactions via TLC (hexane:ethyl acetate, 7:3) and optimize pH to avoid side reactions (e.g., aldol condensation) .

- Data Reproducibility : Archive raw diffraction data (e.g., CCDC 1988019) and computational input files for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.